Product packaging for 4-fluoro-1H-pyrrolo[3,2-c]pyridine(Cat. No.:CAS No. 1190309-76-2)

4-fluoro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1442067
CAS No.: 1190309-76-2
M. Wt: 136.13 g/mol
InChI Key: CTVKAOMGIGAVEO-UHFFFAOYSA-N
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Description

Overview of Pyrrolopyridines and their Isomeric Forms

Pyrrolopyridines are bicyclic aromatic compounds consisting of a pyrrole (B145914) ring fused to a pyridine (B92270) ring. This fusion can occur in six different ways, resulting in six structural isomers, each with a unique arrangement of nitrogen atoms and electronic properties. researchgate.net These isomers are known as:

Pyrrolo[2,3-b]pyridine

Pyrrolo[2,3-c]pyridine

Pyrrolo[3,2-b]pyridine

Pyrrolo[3,2-c]pyridine

Pyrrolo[3,4-b]pyridine

Pyrrolo[3,4-c]pyridine

The distinct electronic distribution and steric hindrance of each isomer influence its interaction with biological targets, making the selection of a specific scaffold a critical step in drug design.

Significance of the Pyrrolo[3,2-c]pyridine Scaffold in Drug Discovery

The pyrrolo[3,2-c]pyridine core has garnered considerable attention from medicinal chemists due to its presence in a multitude of biologically active molecules. ontosight.ai This scaffold has been successfully incorporated into compounds targeting a range of diseases, demonstrating its versatility and potential. Research has shown that derivatives of pyrrolo[3,2-c]pyridine exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ainih.gov Its ability to serve as a rigid framework for appending various functional groups allows for the fine-tuning of a molecule's properties to achieve desired therapeutic effects. Notably, derivatives of this scaffold have been investigated as potent kinase inhibitors, which are crucial in cancer therapy. nih.govtandfonline.com

Research Rationale for Investigating 4-Fluoro-1H-pyrrolo[3,2-c]pyridine

The specific investigation of this compound is driven by a confluence of the advantageous properties of both the pyrrolo[3,2-c]pyridine scaffold and the strategic incorporation of a fluorine atom. The rationale for this focus can be summarized as follows:

Enhanced Biological Activity: The electron-withdrawing nature of the fluorine atom at the 4-position of the pyrrolo[3,2-c]pyridine ring system can significantly alter the electron density of the aromatic core. This modification can lead to more favorable interactions with the target protein, potentially increasing the compound's potency.

Improved Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage. Introducing a fluorine atom at a metabolically vulnerable position can protect the molecule from degradation, thereby prolonging its duration of action.

Modulation of Physicochemical Properties: Fluorine substitution can influence key properties such as lipophilicity and membrane permeability. By carefully positioning the fluorine atom, chemists can optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug molecule.

Novelty and Patentability: The synthesis of novel fluorinated derivatives of established pharmacophores like pyrrolo[3,2-c]pyridine offers an avenue for discovering new chemical entities with unique biological activities and intellectual property potential.

The convergence of the proven biological relevance of the pyrrolo[3,2-c]pyridine scaffold and the powerful modulatory effects of fluorine substitution provides a compelling case for the continued investigation of this compound and its derivatives as promising candidates for the development of next-generation therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2 B1442067 4-fluoro-1H-pyrrolo[3,2-c]pyridine CAS No. 1190309-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVKAOMGIGAVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Fluoro 1h Pyrrolo 3,2 C Pyridine and Its Derivatives

Precursor Synthesis Strategies

The successful synthesis of the target fluorinated compound relies heavily on the efficient construction of key intermediates, which include both the foundational pyrrolo[3,2-c]pyridine ring system and appropriately functionalized fluorinated pyridines.

Synthesis of Key Pyrrolo[3,2-c]pyridine Intermediates

The construction of the 1H-pyrrolo[3,2-c]pyridine core is a critical first step. A common strategy involves building the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) structure. One documented route begins with 2-bromo-5-methylpyridine-1-oxide. nih.gov This starting material undergoes nitration using fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide. nih.gov Subsequent reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in N,N-dimethylformamide (DMF) produces a key enamine intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide. nih.gov The final step in forming the bicyclic core is a reductive cyclization, typically achieved using iron powder in acetic acid, which affords 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.gov This bromo-substituted intermediate is particularly valuable as it allows for further functionalization, for instance, through Suzuki cross-coupling reactions to introduce various aryl groups at the 6-position. nih.gov

Another approach involves the synthesis of partially saturated pyrrolo[3,2-c]pyridine systems. For example, tetrahydro-1H-pyrrolo[3,2-c]pyridines can be synthesized via a one-pot Paal–Knorr pyrrole synthesis. beilstein-journals.org This method can start from a tetrahydrofuro[3,2-c]pyridine, which undergoes acid-catalyzed hydrolysis to an intermediate 3-(2-oxopropyl)piperidin-4-one. Without isolation, this intermediate is treated with an amine, such as aniline, to yield the desired tetrahydropyrrolo[3,2-c]pyridine, albeit sometimes in modest yields. beilstein-journals.org

A multi-component reaction strategy has also been developed to create functionalized pyrrolo[3,2-c]pyridin-4-one derivatives. researchgate.net This metal-free, one-pot, two-step process utilizes readily available starting materials like 4-hydroxy-6-methyl-2H-pyran-2-one, two equivalents of an amine, and a β-nitrostyrene, with acetic acid serving as both catalyst and solvent. researchgate.net

Generation of Fluorinated Pyridine Precursors

Creating a pyridine ring that already contains a fluorine atom is an alternative and powerful strategy. Modern organometallic catalysis offers sophisticated methods for this purpose. A Rh(III)-catalyzed C–H functionalization provides a one-step method to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This approach is notable for its high regioselectivity, especially when using terminal alkynes, and its tolerance of various functional groups on both coupling partners. nih.gov

For more extensively fluorinated systems, classical methods are employed. The synthesis of perfluoropyridine (PFPy), for instance, was historically achieved by the defluorination of perfluoropiperidine over hot metals like iron or nickel. nih.gov A more common and commercially viable method involves the halogen exchange of pentachloropyridine (B147404) with anhydrous potassium fluoride (B91410) at high temperatures. nih.gov

Direct C-H fluorination of pyridine rings is also a viable, though sometimes challenging, pathway. The use of silver(II) fluoride (AgF₂) has been shown to fluorinate 3-substituted pyridines, often with high selectivity for the 2-position. acs.org The site-selectivity, however, can be influenced by the nature of the substituents present on the pyridine ring. acs.org

Regioselective Fluorination Techniques

The introduction of a fluorine atom at a specific position on the pre-formed 1H-pyrrolo[3,2-c]pyridine scaffold requires precise chemical methods. Several powerful techniques have been developed for regioselective fluorination of aromatic and heteroaromatic systems.

Balz-Schiemann Reaction Approaches

The Balz-Schiemann reaction is a classic and reliable method for introducing fluorine onto an aromatic ring. wikipedia.orgnumberanalytics.com The reaction transforms a primary aromatic amine into an aryl fluoride. wikipedia.org The process involves two main steps: the diazotization of the amine with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt, followed by the thermal or photochemical decomposition of this isolated salt to yield the aryl fluoride, nitrogen gas, and boron trifluoride. byjus.comorganic-chemistry.orgnih.gov

Reaction Conditions for Balz-Schiemann Reaction
StepDescriptionReagentsKey IntermediateByproducts
1. DiazotizationFormation of the aryl diazonium salt from a primary aromatic amine.Ar-NH₂, Nitrous Acid (or NaNO₂/acid), Fluoroboric Acid (HBF₄)[Ar-N₂]⁺BF₄⁻H₂O
2. DecompositionThermal or photochemical decomposition of the diazonium salt.Heat (typically 100-200°C) or UV lightAryl Cation (Ar⁺) - proposedN₂, BF₃

While the traditional method involves isolating the diazonium salt, modern variations exist. Different counterions, such as hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻), can be used and may improve yields for certain substrates. wikipedia.orgbyjus.com The choice of solvent can also influence the reaction efficiency, with studies showing that low- or non-polar solvents can facilitate the decomposition at lower temperatures. nih.gov For the synthesis of 4-fluoro-1H-pyrrolo[3,2-c]pyridine, this would necessitate the preparation of 4-amino-1H-pyrrolo[3,2-c]pyridine as the key precursor.

Lithium-Halogen Exchange Methods

Lithium-halogen exchange is a powerful tool in organometallic chemistry for preparing organolithium reagents, which can then be treated with an electrophilic fluorine source. wikipedia.org The reaction involves the treatment of an organic halide (R-X) with an organolithium reagent (R'-Li), typically n-butyllithium or t-butyllithium, to generate a new organolithium species (R-Li) and a new organic halide (R'-X). wikipedia.org

This exchange is an equilibrium process that favors the formation of the more stable organolithium species. researchgate.net The rate of exchange is highly dependent on the halogen, following the general trend I > Br > Cl, with fluorides being largely unreactive. wikipedia.orgprinceton.edu

Key Aspects of Lithium-Halogen Exchange for Fluorination
FeatureDescriptionExample Reagents
ReactionR-X + R'-Li ⇌ R-Li + R'-XR-X = Aryl Iodide, Aryl Bromide; R'-Li = n-BuLi, t-BuLi
Halogen Reactivity TrendI > Br > Cl >> FAryl iodides react fastest.
Fluorination StepThe generated aryllithium (Ar-Li) is quenched with an electrophilic fluorine source.N-Fluorosulfonimides (e.g., NFSI), Selectfluor®
ConditionsTypically performed at very low temperatures (e.g., -78°C) in ethereal solvents.THF, Diethyl ether

To synthesize this compound using this method, a precursor such as 4-bromo- or 4-iodo-1H-pyrrolo[3,2-c]pyridine would be required. The lithium-halogen exchange would generate the 4-lithio-1H-pyrrolo[3,2-c]pyridine intermediate, which would then be rapidly quenched with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to install the fluorine atom. The existence of intermediates like 4-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine suggests the feasibility of such halogenated precursors in synthesis. bldpharm.com

Palladium-Mediated Fluorination Protocols

Palladium catalysis has emerged as a versatile and powerful platform for C-F bond formation. These methods can often tolerate a wider range of functional groups compared to traditional approaches. One prominent strategy involves the palladium-catalyzed fluorination of arylboronic acids or their derivatives, such as aryl trifluoroborates. nih.govnih.gov

A reported system utilizes a palladium(II) precatalyst, which, in the presence of an oxidant (like Selectfluor®) and a ligand, facilitates the fluorination. nih.gov Mechanistic studies suggest that the reaction can proceed through a single-electron-transfer (S.E.T.) pathway involving a Pd(III) intermediate, rather than a conventional Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycle. nih.gov This method is operationally simple and can be performed under mild conditions. nih.gov However, its effectiveness can be limited for certain heterocyclic substrates. harvard.edu

Another advanced approach is the direct palladium-catalyzed C–H fluorination. springernature.com This is highly desirable from an atom-economy perspective. These reactions often employ a doubly cationic palladium(II) catalyst and a strong oxidant. springernature.com The proposed mechanism involves oxidation of the Pd(II) catalyst to a highly reactive Pd(IV)-fluoride species, which is capable of fluorinating arenes that are unreactive towards standard electrophilic fluorinating reagents. springernature.com The application of this method to the 1H-pyrrolo[3,2-c]pyridine system would offer a direct route from the parent heterocycle to the desired 4-fluoro derivative, contingent on achieving the required regioselectivity.

Cyclization and Annulation Strategies

The formation of the fused pyrrole and pyridine rings is central to synthesizing the title compound. This is typically achieved through cyclization reactions where one ring is constructed onto a pre-existing, functionalized partner ring.

Domino Cyclization Reactions

Domino reactions, or cascade reactions, offer an efficient pathway to complex molecules like pyrrolopyridines in a single step from simple precursors. These reactions minimize waste and purification steps by combining multiple transformations in one pot. For instance, a methodology for synthesizing pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, which are structurally related to the target scaffold, utilizes a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines. nih.gov This strategy highlights how a sequence of catalytic events can rapidly build the fused heterocyclic system.

Another powerful approach is the synergetic copper/zinc-catalyzed one-step annulation reaction. The reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes results in 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives through a double cyclization pathway. rsc.org Such strategies demonstrate the potential for creating densely functionalized pyrrolo[3,2-c]pyridine systems efficiently.

Base-Catalyzed Ring Closure Techniques

Ring closure reactions are fundamental to the formation of the 1H-pyrrolo[3,2-c]pyridine skeleton. A common strategy involves the construction of the pyrrole ring onto a functionalized pyridine precursor. For example, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine has been achieved starting from (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide. nih.govsemanticscholar.org This intermediate undergoes a reductive cyclization in the presence of iron powder and acetic acid, where the nitro group is reduced, followed by cyclization and aromatization to form the pyrrole ring. nih.govsemanticscholar.org While this specific example is acid-promoted, similar intramolecular cyclizations can be facilitated by bases, depending on the nature of the precursors.

Derivatization and Functionalization Strategies

Once the core 1H-pyrrolo[3,2-c]pyridine scaffold is synthesized, further diversification is often required to modulate its biological activity. Halogenated derivatives, such as a 4-fluoro or 6-bromo analogue, are particularly valuable intermediates for cross-coupling reactions.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions

The Suzuki-Miyaura cross-coupling reaction is a premier method for forming carbon-carbon bonds. It is extensively used to introduce aryl and heteroaryl substituents onto the pyrrolopyridine core, typically at a halogenated position. In a representative example, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine serves as a substrate for coupling with various substituted phenylboronic acids. nih.govsemanticscholar.org The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium carbonate. nih.gov This reaction proceeds under microwave irradiation to afford the desired 6-aryl-substituted products in moderate to good yields. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on a 6-Bromo-1H-pyrrolo[3,2-c]pyridine Scaffold nih.gov
Arylboronic AcidProductYield (%)
Phenylboronic acid6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63
o-tolylboronic acid6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine65
2-methoxyphenylboronic acid6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine76
3-pyridylboronic acid6-(Pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine55

Mannich Base Formation for Structural Diversification

The Mannich reaction is a three-component condensation that provides a powerful tool for introducing aminomethyl groups, thereby enabling significant structural diversification. This reaction typically involves an active hydrogen-containing compound (the pyrrole ring), formaldehyde, and a secondary amine. For the 1H-pyrrolo[3,2-c]pyridine scaffold, the C3 position of the pyrrole ring is the most electron-rich and thus the most likely site for electrophilic substitution, as occurs in the Mannich reaction. This functionalization allows for the introduction of a wide variety of amine-containing side chains, which can be crucial for modulating physicochemical properties and biological interactions.

Alkylation and Acylation Reactions on the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring in the 1H-pyrrolo[3,2-c]pyridine system is another key site for functionalization. Alkylation, typically with alkyl halides, or acylation with acyl halides or anhydrides, allows for the introduction of diverse substituents at the N-1 position. These reactions are generally performed in the presence of a base to deprotonate the pyrrole nitrogen, enhancing its nucleophilicity. For instance, N-arylation, a related transformation, has been demonstrated by reacting 6-bromo-1H-pyrrolo[3,2-c]pyridine with 3,4,5-trimethoxyphenylboric acid in the presence of copper(II) acetate (B1210297) and pyridine to yield 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine. nih.govsemanticscholar.org This N-functionalization is critical as the substituent can significantly influence the molecule's conformation and interactions with biological targets.

Stereoselective Synthesis Considerations

The creation of stereocenters can be envisioned at various positions of the this compound core, either on the pyrrole or the pyridine ring, or on the substituents attached to them. Strategies for achieving stereoselectivity can be broadly categorized into two main approaches:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to construct the desired chiral molecule. For instance, a chiral amine or a chiral building block containing a pyridine moiety could be used in the construction of the pyrrolo[3,2-c]pyridine ring system.

Asymmetric Catalysis: This powerful strategy employs a chiral catalyst to induce stereoselectivity in a reaction that would otherwise produce a racemic or achiral product. This can include asymmetric hydrogenations, asymmetric cross-coupling reactions, or asymmetric cyclization reactions.

For the related 7-azaindole (B17877) scaffold, which shares the pyrrolopyridine core, there has been progress in developing stereoselective functionalizations. For example, iridium-catalyzed C3-selective asymmetric allylation of 7-azaindoles with secondary allylic alcohols has been reported, demonstrating the feasibility of introducing chiral substituents onto the pyrrole ring. jst.go.jp Such catalytic systems could potentially be adapted for the stereoselective functionalization of this compound derivatives.

Furthermore, the regioselective functionalization of the 7-azaindole scaffold through directed metalation has been explored, which allows for the introduction of substituents at specific positions. worktribe.com Combining such regioselective techniques with chiral electrophiles or subsequent stereoselective transformations could provide a pathway to enantiomerically enriched this compound derivatives.

While the field of stereoselective synthesis for this compound is still in its nascent stages, the wealth of knowledge from the broader field of indole (B1671886) and azaindole chemistry provides a strong foundation for future research in this area. The development of efficient and practical stereoselective routes will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

Spectroscopic Characterization in Research of 4 Fluoro 1h Pyrrolo 3,2 C Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 4-fluoro-1H-pyrrolo[3,2-c]pyridine derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and environment of individual atoms within a molecule.

¹H NMR (Proton NMR) is used to determine the number and types of hydrogen atoms present. For instance, in a study of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, the proton signals for the pyrrolo[3,2-c]pyridine core were observed at specific chemical shifts (δ), indicating their precise location within the heterocyclic system. nih.govsemanticscholar.org For example, in 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, a singlet appears at 9.10 ppm, which is characteristic of the proton at position 4 of the pyridine (B92270) ring. semanticscholar.org

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. In the analysis of 6-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, the carbon atoms of the pyrrolo[3,2-c]pyridine scaffold show characteristic signals that confirm the fused ring structure. nih.gov The carbon atom bonded to the fluorine atom exhibits a doublet due to C-F coupling, a key diagnostic feature.

¹⁹F NMR (Fluorine-19 NMR) is particularly important for fluorinated compounds. fluorine1.ru Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR analysis. huji.ac.ilnih.gov The chemical shift of the fluorine atom in this compound derivatives provides direct evidence of the fluorine's presence and its electronic environment. The coupling between ¹⁹F and adjacent ¹H or ¹³C nuclei (J-coupling) further aids in the assignment of signals and confirmation of the molecular structure. nih.gov For example, the ¹⁹F NMR spectrum of 2-(4-fluorophenyl)pyridine (B1266597) shows a chemical shift at -113.16 ppm. rsc.org

The following table summarizes representative NMR data for a derivative of this compound:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ¹⁹F NMR (δ, ppm)
6-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine nih.gov9.04 (s, 1H), 8.00-7.92 (m, 2H), 7.73 (s, 1H), 7.36 (d, J=3.3 Hz, 1H), 7.14 (t, J=8.7 Hz, 2H), 6.78 (d, J=3.9 Hz, 1H), 6.70 (s, 2H), 3.94 (s, 3H), 3.91 (s, 6H)162.98, 154.06, 149.39, 143.63, 141.04, 137.55, 136.54, 134.19, 129.99, 128.61, 124.80, 115.55, 102.72, 102.48, 102.13, 61.05, 56.44Not available in the provided search results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of this compound derivatives and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight, allowing for the determination of the elemental composition of a molecule. For instance, the HRMS data for 6-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine showed a calculated [M+H]⁺ ion at 379.1458, with the found value being 379.1456, confirming its molecular formula as C₂₂H₂₀FN₂O₃. nih.gov

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides insights into the connectivity of the molecule. The molecule is broken into smaller fragments in a controlled manner, and the masses of these fragments are analyzed. The fragmentation pattern is characteristic of the compound's structure and can be used to confirm the arrangement of the pyrrolo[3,2-c]pyridine core and its substituents.

Compound Molecular Formula Calculated [M+H]⁺ Found [M+H]⁺
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine nih.govC₂₂H₂₁N₂O₃361.1552361.1556
6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine nih.govC₂₃H₂₃N₂O₄391.1658391.1654
6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine nih.govC₂₂H₂₀ClN₂O₃395.1162395.1164
4-(1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridin-6-yl)phenol nih.govC₂₂H₂₁N₂O₄377.1501377.1498
6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine nih.govC₂₄H₂₅N₂O₄405.1814405.1815
6-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine nih.govC₂₂H₂₀FN₂O₃379.1458379.1456

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that serves as a molecular "fingerprint."

For this compound derivatives, key characteristic absorption bands would include:

N-H stretch: A band in the region of 3300-3500 cm⁻¹ would indicate the presence of the pyrrole (B145914) N-H group. pressbooks.publibretexts.org

C-H stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹. libretexts.orglibretexts.org

C=C and C=N stretch: The stretching vibrations of the aromatic rings (pyrrole and pyridine) would be observed in the 1400-1650 cm⁻¹ region. pressbooks.pub

C-F stretch: The carbon-fluorine bond would exhibit a strong absorption band in the range of 1000-1400 cm⁻¹, which is a key indicator of the fluorine substituent.

C-N stretch: These absorptions are typically found in the 1000-1350 cm⁻¹ region.

The specific positions of these bands can provide additional information about the electronic environment of the functional groups within the molecule.

X-ray Crystallography for Solid-State Structure Determination

This technique is invaluable for:

Unambiguously confirming the molecular structure, including the regiochemistry of substituents.

Determining the planarity of the pyrrolo[3,2-c]pyridine ring system.

Analyzing intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the crystal packing and physical properties of the compound.

While specific X-ray crystallographic data for this compound was not found in the search results, this technique remains a critical tool for the definitive structural characterization of its derivatives, providing a level of detail that is unattainable with other spectroscopic methods.

Computational and Theoretical Studies of 4 Fluoro 1h Pyrrolo 3,2 C Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. While specific DFT studies on 4-fluoro-1H-pyrrolo[3,2-c]pyridine are not widely available, research on analogous structures like 4-chloro-1H-pyrrolo[2,3-b]pyridine provides insight into the likely electronic properties.

Table 1: Representative DFT-Calculated Parameters for a Related Pyrrolopyridine Analog

CompoundParameterValueImplication
4-chloro-1H-pyrrolo[2,3-b]pyridineHOMO-LUMO Energy Gap3.59 eVHigh kinetic stability
Electron Density at Bond Critical Points2.07–2.74 e Å⁻³Covalent nature of skeleton bonds

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a potential drug molecule (ligand) interacts with a biological target, such as a protein or enzyme.

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as potential anticancer agents. In one study, a series of these derivatives were designed as inhibitors of the colchicine-binding site on tubulin. nih.govsemanticscholar.org Molecular modeling suggested that a lead compound, 10t, fits into the colchicine (B1669291) site and forms key hydrogen bonds with the amino acid residues Thrα179 and Asnβ349 of tubulin. nih.govsemanticscholar.org This interaction is believed to be responsible for its potent inhibition of tubulin polymerization and its anticancer activity. nih.govsemanticscholar.org

In a different study focusing on the related 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline scaffold, docking simulations were performed against the c-Met kinase, a target in cancer therapy. nih.gov These simulations helped to identify the optimal conformations of the inhibitors and analyze the molecular features that contribute to high inhibitory activity. nih.gov Such studies on this compound would be essential to identify its potential biological targets and rationalize its binding mode.

Table 2: Examples of Molecular Docking Studies on Pyrrolopyridine Scaffolds

ScaffoldBiological TargetKey Interacting ResiduesReference
1H-pyrrolo[3,2-c]pyridineTubulin (Colchicine Site)Thrα179, Asnβ349 nih.govsemanticscholar.org
3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)anilinec-Met KinaseNot specified nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. This technique is used to assess the stability of ligand-target complexes predicted by docking and to estimate binding free energies.

For example, MD simulations were used to study novel 4H-pyrano[3,2-c]pyridine analogues as inhibitors of sterol 14α-demethylase (CYP51). nih.gov The simulations calculated the binding free energy for the most potent compound (7a) to be -35.4 kcal/mol, indicating a very stable interaction with the target enzyme, compared to the -27.6 kcal/mol calculated for the reference drug epoxiconazole. nih.gov In another investigation on 1H-pyrrolo[2,3-b]pyridine derivatives as potential c-Met inhibitors, MD simulations confirmed that key hydrogen bonds between the inhibitor and the kinase domain (with residues Lys1110 and Met1160) were stable throughout the simulation period. nih.gov These examples highlight how MD simulations could be applied to this compound to validate its binding modes and predict the stability of its interactions with potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are important for activity.

A QSAR study on a series of bronchodilatory 4H-pyrano[3,2-c]pyridine-3-carbonitriles yielded a statistically significant model (R² = 0.824), allowing for the prediction of activity for related compounds. nih.gov Another study on 1H-pyrrolo[2,3-b]pyridine derivatives developed a highly predictive QSAR model (R² = 0.90, R²pred = 0.91) for cytotoxic activity, using molecular fingerprints and various descriptors to guide the design of new potent inhibitors. nih.gov For a series of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives, a Comparative Molecular Similarity Analysis (CoMSIA) model was developed that included steric, electrostatic, hydrophobic, and hydrogen bond-donor fields to predict their inhibitory activity against c-Met kinase. nih.gov A QSAR study of this compound derivatives would be a valuable step in optimizing their biological activity for a specific therapeutic target.

Table 3: Statistical Parameters from a Representative QSAR Study

Compound SeriesQSAR Model TypeR² (Coefficient of Determination)R²cv (Cross-validated R²)Reference
4H-pyrano[3,2-c]pyridine-3-carbonitrilesCODESSA-Pro0.8240.724 nih.gov
1H-pyrrolo[2,3-b]pyridine derivativesMolecular Fingerprints0.900.91 (R²pred) nih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of ADME properties is a critical component of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. These properties are often calculated using computational models.

In a study of 1H-pyrrolo[3,2-c]pyridine derivatives, the physicochemical properties of the lead compound were predicted. nih.govsemanticscholar.org The results indicated that the compound conformed well to Lipinski's rule of five, suggesting it possesses drug-like properties and a higher likelihood of oral bioavailability. nih.govsemanticscholar.org QSAR models for c-Met kinase inhibitors based on a related pyrrolopyridine scaffold also incorporated ADME-related descriptors like MlogP (a measure of lipophilicity) and fragment-based polar surface area (PSA) to improve their predictive power. nih.gov For this compound, in silico ADME predictions would be a crucial first step to assess its potential as a drug candidate.

Biological Activity and Pharmacological Investigations of 4 Fluoro 1h Pyrrolo 3,2 C Pyridine Derivatives

Anticancer Activities

The anticancer properties of 4-fluoro-1H-pyrrolo[3,2-c]pyridine derivatives are attributed to a range of biological activities that collectively contribute to their efficacy in preclinical models. These activities stem from the specific interactions of these compounds with crucial cellular components, leading to the inhibition of cancer cell proliferation and survival.

Tubulin Polymerization Inhibition and Microtubule Dynamics Disruption

A key mechanism of action for certain this compound derivatives is their ability to interfere with tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular functions, including cell division, motility, and intracellular transport. By inhibiting the polymerization of tubulin, these compounds disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.

For instance, a study investigating a series of 1H-pyrrolo[3,2-c]pyridine derivatives, including a 6-(4-fluorophenyl) analog, demonstrated potent inhibitory effects on tubulin polymerization. nih.gov One of the most active compounds in this series, designated as 10t, was shown to potently inhibit tubulin polymerization at concentrations of 3 µM and 5 µM. nih.gov Immunostaining assays further revealed that this compound remarkably disrupted tubulin microtubule dynamics at a concentration of 0.12 µM. nih.gov This disruption of microtubule dynamics ultimately leads to a halt in cell division and subsequent cell death.

Cell Cycle Arrest Induction (e.g., G2/M phase)

The disruption of microtubule dynamics by this compound derivatives directly impacts the cell cycle, a tightly regulated process that governs cell growth and division. Specifically, these compounds have been shown to induce cell cycle arrest in the G2/M phase. The G2 phase is the final stage of interphase, where the cell prepares for mitosis (M phase).

By interfering with the formation of the mitotic spindle, these derivatives activate the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This checkpoint ensures that all chromosomes are properly attached to the spindle before the cell proceeds to anaphase. When the spindle is disrupted, the checkpoint is activated, leading to a prolonged arrest in the M phase.

Research has shown that treatment of cancer cells with these compounds leads to a significant accumulation of cells in the G2/M phase of the cell cycle. For example, the derivative 10t, at concentrations of 0.12 µM, 0.24 µM, and 0.36 µM, significantly caused G2/M phase cell cycle arrest. nih.gov In HeLa cells, treatment with this compound led to a dose-dependent increase in the percentage of cells arrested in the G2/M phase, with 9.6%, 40.6%, and 67.3% of cells arrested at 1x, 2x, and 3x the IC50 concentration, respectively, compared to 3.8% in the control group. nih.gov

Apoptosis Induction in Cancer Cell Lines

The sustained arrest in the G2/M phase and the disruption of cellular homeostasis ultimately trigger apoptosis, or programmed cell death, in cancer cells. Apoptosis is a critical mechanism for eliminating damaged or unwanted cells and is a hallmark of effective anticancer therapies.

Studies have demonstrated that this compound derivatives are potent inducers of apoptosis in various cancer cell lines. The same compound 10t that induced cell cycle arrest was also found to significantly induce apoptosis in HeLa cells at concentrations of 0.12 µM, 0.24 µM, and 0.36 µM. nih.gov This pro-apoptotic activity is a direct consequence of the cellular stress caused by microtubule disruption and mitotic arrest.

Inhibition of Cancer Cell Proliferation, Migration, and Invasion

The culmination of the aforementioned cellular effects is the potent inhibition of cancer cell proliferation. By halting the cell cycle and inducing apoptosis, this compound derivatives effectively suppress the uncontrolled growth of cancer cells. The antiproliferative activities of a series of 1H-pyrrolo[3,2-c]pyridine derivatives have been evaluated against various human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer cells. nih.gov The 6-(4-fluorophenyl) derivative, in particular, exhibited significant antiproliferative activity. nih.gov

While direct evidence for the inhibition of migration and invasion by this compound derivatives is still emerging, the disruption of microtubule dynamics, a key process for cell motility, strongly suggests a potential role in inhibiting these metastatic processes. The related isomeric 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to significantly inhibit the migration and invasion of breast cancer cells. rsc.org

Colchicine-Binding Site Inhibition Mechanisms

The mechanism by which many of these this compound derivatives inhibit tubulin polymerization is through their interaction with the colchicine-binding site on β-tubulin. The colchicine-binding site is a well-established target for a class of antimitotic agents that destabilize microtubules.

Molecular modeling studies have provided insights into the binding mode of these compounds. It is suggested that they interact with the colchicine (B1669291) site, forming hydrogen bonds with key amino acid residues such as Thrα179 and Asnβ349. nih.gov By occupying this site, the compounds prevent the conformational changes in tubulin that are necessary for its polymerization into microtubules, thus leading to the observed disruption of microtubule dynamics and potent anticancer effects. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition

While the primary anticancer mechanism for some this compound derivatives appears to be tubulin inhibition, the broader class of pyrrolopyridines has also been investigated for activity against other important cancer targets, such as Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis, and its aberrant activation is implicated in various cancers.

Although specific studies on the FGFR inhibitory activity of this compound derivatives are limited, research on the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated potent FGFR inhibition. rsc.orguq.edu.au For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were identified as potent pan-FGFR inhibitors, with one compound exhibiting IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. rsc.org This suggests that the pyrrolopyridine core can be a versatile scaffold for designing inhibitors of various cancer-related kinases, and further investigation into the FGFR inhibitory potential of the this compound series is warranted.

Monopolar Spindle 1 (MPS1) Kinase Inhibition

Monopolar Spindle 1 (MPS1), a crucial protein kinase in the spindle assembly checkpoint, is overexpressed in a variety of human cancers, making it a significant target in oncology. nih.gov The 1H-pyrrolo[3,2-c]pyridine scaffold has been the basis for the development of potent and selective MPS1 inhibitors. nih.gov Through structure-based design and cellular characterization, researchers have optimized these derivatives to exhibit strong inhibitory activity. nih.gov

One notable compound, CCT251455, emerged from an optimization program of a 1H-pyrrolo[3,2-c]pyridine hit. This compound is a highly potent inhibitor of MPS1 and demonstrates high selectivity against a broad panel of other kinases. nih.gov The in vitro biochemical potency of these compounds has shown excellent translation to cell-based assays, where they effectively inhibit MPS1 autophosphorylation and demonstrate antiproliferative activity. nih.gov For instance, the optimized compound 65 (CCT251455) showed a half-maximal inhibitory concentration (IC₅₀) of 0.003 µM in a biochemical assay and a cellular IC₅₀ for P-MPS1 of 0.04 µM. nih.gov

The mechanism of action for these inhibitors involves the stabilization of an inactive conformation of MPS1, where the activation loop is arranged in a manner that is incompatible with the binding of ATP and substrate peptides. nih.gov This targeted inhibition underscores the therapeutic potential of this compound derivatives in cancers characterized by chromosomal instability and aneuploidy. nih.gov

CompoundMPS1 IC₅₀ (µM)Cellular P-MPS1 IC₅₀ (µM)HCT116 GI₅₀ (µM)
8 0.0150.160.50
65 (CCT251455) 0.0030.040.16

FMS Kinase Inhibition

FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a type III receptor tyrosine kinase implicated in the proliferation and survival of monocyte/macrophage lineage cells. Its overexpression is associated with various cancers and inflammatory disorders. researchgate.net A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effects on FMS kinase. researchgate.net

Among the tested compounds, 1e and 1r were identified as the most potent inhibitors, with IC₅₀ values of 60 nM and 30 nM, respectively. researchgate.net These compounds were significantly more potent than the lead compound, KIST101029, which had an IC₅₀ of 96 nM. researchgate.net Compound 1r demonstrated notable selectivity for FMS kinase when tested against a panel of 40 different kinases. researchgate.net

Furthermore, in a cell-based assay using bone marrow-derived macrophages (BMDMs), compound 1r exhibited an IC₅₀ of 84 nM, proving to be more potent than KIST101029 (IC₅₀ = 195 nM). researchgate.net The antiproliferative activity of compound 1r was also assessed against a panel of cancer cell lines, where it displayed IC₅₀ values ranging from 0.15 to 1.78 µM. scispace.com

CompoundFMS Kinase IC₅₀ (nM)
KIST101029 96
1e 60
1r 30

Structure-Activity Relationship (SAR) Studies in Anticancer Contexts

Structure-activity relationship (SAR) studies on 1H-pyrrolo[3,2-c]pyridine derivatives have provided valuable insights for the design of potent anticancer agents. A recent study focused on developing derivatives that act as colchicine-binding site inhibitors, which interfere with tubulin polymerization.

The general synthetic approach involved the creation of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. The in vitro antiproliferative activities of these compounds were evaluated against several human cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).

The SAR analysis revealed that the nature of the aryl group at the 6-position significantly influences the anticancer activity. For instance, compound 10t , which features an indolyl group as the B-ring, demonstrated the most potent antiproliferative activities against all three cell lines, with IC₅₀ values of 0.12, 0.15, and 0.21 µM for HeLa, SGC-7901, and MCF-7 cells, respectively. In contrast, derivatives with phenyl or other aryl moieties at the B-ring generally showed moderate to weak activities. The introduction of electron-donating groups, such as methyl (CH₃) or methoxy (OCH₃) at the para-position of the B-ring, tended to increase antiproliferative activity. Conversely, the presence of electron-withdrawing groups like fluorine (F) resulted in decreased activity.

CompoundB-ring SubstituentHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10d p-tolyl1.121.341.56
10h 4-methoxyphenyl0.981.151.28
10l 4-fluorophenyl2.342.562.78
10t indolyl0.120.150.21

Antimicrobial Activities

Antibacterial Efficacy (e.g., against Gram-positive bacteria like Bacillus flexus)

A series of novel pyrrolo[3,2-c]pyridine Mannich bases have been synthesized and evaluated for their antibacterial properties. nih.gov Several of these compounds demonstrated significant activity against a panel of Gram-positive bacteria, including Staphylococcus aureus, Bacillus flexus, Clostridium sporogenes, and Streptococcus mutans. nih.gov

The in vitro antibacterial activity was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). nih.gov Among the synthesized derivatives, compounds 7e , 7f , 7r , 7t , and 7u were particularly effective against the tested Gram-positive strains. nih.gov Notably, compound 7e showed promising activity against Bacillus flexus. researchgate.net

CompoundS. aureus MIC (μg/mL)B. flexus MIC (μg/mL)C. sporogenes MIC (μg/mL)S. mutans MIC (μg/mL)
7e 6.253.126.2512.5
7f 3.126.253.126.25
7r 6.256.253.123.12
7t 3.123.126.256.25
7u 3.126.253.123.12

Antifungal Efficacy

The antifungal potential of the newly synthesized pyrrolo[3,2-c]pyridine Mannich bases was also investigated against various fungal strains. nih.gov The evaluation was carried out using the agar diffusion method and broth microdilution method to assess their inhibitory effects. nih.gov

The results from these screenings indicated that the synthesized compounds generally exhibited a range of antifungal activities. However, specific data points regarding the minimum inhibitory concentrations for individual compounds against specific fungal species were not detailed in the primary literature reviewed. nih.gov

Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis)

The same series of pyrrolo[3,2-c]pyridine Mannich bases was evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv (ATCC 27294) using the Microplate Alamar Blue Assay (MABA). nih.gov

Several compounds demonstrated promising antitubercular activity. Specifically, compounds 7r , 7t , and 7u showed good activity with MIC values of ≥6.25 μg/mL. nih.gov Among these, compound 7t , identified as 1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide, displayed excellent antimycobacterial activity with an MIC of <0.78 μg/mL. nih.gov Furthermore, this highly active compound exhibited low cytotoxicity against the HEK-293T cell line, indicating a favorable selectivity index. nih.gov

CompoundM. tuberculosis H37Rv MIC (μg/mL)
7r ≥6.25
7t <0.78
7u ≥6.25

GlcN-6-P Synthase Inhibition

Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in the hexosamine biosynthesis pathway, providing essential precursors for the formation of bacterial and fungal cell walls. As such, it represents a promising target for the development of novel antimicrobial agents. Research into inhibitors for this enzyme has identified a range of compounds, from natural products to synthetic molecules. semanticscholar.orgtandfonline.com

In the context of pyrrolopyridine derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of GlcN-6-P synthase. Specifically, new derivatives of pyrrolo[3,2-c]pyridine have been designed and synthesized with the structural considerations being supported by these docking studies. researchgate.net This computational approach helps in predicting the binding affinity and interaction modes of the compounds with the enzyme's active site, guiding the synthesis of potentially more effective inhibitors.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA)

The enzyme enoyl-acyl carrier protein reductase (InhA) is a vital component of the type II fatty acid synthase (FAS-II) system in Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, which are essential for the mycobacterial cell wall. nih.govmdpi.com The inhibition of InhA is a validated strategy for antitubercular drug development. nih.govtouro.edu

While various scaffolds, such as pyrrolidine carboxamides and other heterocyclic structures, have been identified as direct InhA inhibitors, research has also extended to pyrrolopyridine isomers. nih.govnih.gov Derivatives of pyrrolo[3,4-c]pyridine, an isomer of the scaffold of interest, have been synthesized and investigated as a new class of InhA inhibitors. nih.gov This highlights the potential of the broader pyrrolopyridine class of compounds to target this key enzyme in M. tuberculosis.

SAR Studies in Antimicrobial Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold influence biological activity. For pyrrolo[3,2-c]pyridine derivatives, investigations into their antimicrobial properties have provided insights into key structural requirements for potency.

In vitro antimycobacterial activity has been evaluated for a series of 1H-pyrrolo[3,2-c]pyridine derivatives against Mycobacterium tuberculosis H37Rv. The findings indicate that certain substitutions are critical for activity. For instance, compound 7t , identified as 1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide, demonstrated excellent antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of less than 0.78 µg/mL. researchgate.net Other derivatives in the same series, such as 7r and 7u , also showed good antitubercular activity with MIC values of ≥6.25 µg/mL. researchgate.net These results suggest that substitutions at the 3-position of the pyrrolo[3,2-c]pyridine core play a significant role in their antimycobacterial efficacy.

CompoundStructure/SubstitutionAntimycobacterial Activity (MIC, µg/mL)Reference
7t1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide<0.78 researchgate.net
7r(Structure details not specified)≥6.25 researchgate.net
7u(Structure details not specified)≥6.25 researchgate.net

Antiviral Activities

The pyrrolopyridine scaffold is present in various compounds that have been investigated for their potential as antiviral agents, targeting different viruses and mechanisms of action.

HIV-1 Integrase Inhibition

HIV-1 integrase is a key enzyme responsible for integrating the viral DNA into the host genome, making it an attractive target for antiretroviral therapy. nih.gov The development of inhibitors that can remain effective against resistant strains is a critical area of research. nih.gov While several heterocyclic scaffolds have been explored, derivatives of pyrrolopyridine isomers have shown promise. Specifically, bicyclic hydroxy-1H-pyrrolopyridine-triones based on the pyrrolo[3,4-c]pyridine scaffold have been identified as a new family of HIV-1 integrase inhibitors. nih.gov These compounds have demonstrated inhibitory potencies in the low micromolar range. nih.gov Further studies on related structures, such as 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates, have also reported anti-HIV-1 activity, where the nature of substituents significantly influences potency. nih.gov

Activity Against Respiratory Syncytial Virus (RSV)

Respiratory Syncytial Virus (RSV) is a major cause of respiratory tract infections. Research into novel antiviral agents has explored various heterocyclic systems. Within the broader class of pyrrolopyridines, derivatives of the pyrrolo[3,4-c]pyridine isomer have been evaluated for anti-RSV activity. For example, a series of 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivatives were assessed in a cytopathic effect assay. nih.gov The study found that compounds containing furan, pyrazole, pyrrole (B145914), and pyridine (B92270) substituents were the most active against RSV. nih.gov

SAR Studies in Antiviral Contexts

The exploration of SAR for antiviral pyrrolopyridine derivatives has revealed important structural determinants for activity. For a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates with anti-HIV-1 activity, it was found that the ester substituent at the 4-position significantly impacts activity. nih.gov The distance between the core scaffold and an attached phenyl ring was also identified as a crucial factor. nih.gov Specifically, derivatives where R = ethyl, R¹ = OEt, and R² was a phenyl, 4-fluorophenyl, 4-methylphenyl, or indol-3-yl group exhibited potent activity, with EC₅₀ values below 10 µM. nih.gov

For anti-RSV activity, SAR studies on imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivatives indicated that the S-enantiomer was the active form. nih.gov The introduction of various heterocyclic moieties such as furan, pyrazole, pyrrole, and pyridine as substituents led to the most potent derivatives against RSV. nih.gov

Scaffold/Derivative ClassTarget VirusKey SAR FindingsReference
7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylatesHIV-1Ester substituent at position 4 is significant. Distance between scaffold and phenyl ring is important. Specific phenyl and indolyl substitutions at R² lead to potent activity (EC₅₀ <10 µM). nih.gov
Imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivativesRSVThe S-enantiomer is the active form. Furan, pyrazole, pyrrole, and pyridine substituents enhance activity. nih.gov

Central Nervous System (CNS) ActivitiesData not available.

SAR Studies in CNS Contexts

Antidiabetic Activities

While direct evidence for the antidiabetic properties of this compound is not found, studies on other pyrrolopyridine isomers have shown promise in this area.

Glucose Uptake Stimulation in Muscle and Fat Cells

Research on 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives has demonstrated their ability to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells nih.govmdpi.comresearchgate.net. This mechanism is a key target for many antidiabetic therapies. The studies on these related compounds suggest that the pyrrolopyridine core can serve as a scaffold for developing agents that enhance glucose utilization in peripheral tissues.

Insulin Sensitivity Enhancement

The aforementioned 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have also been shown to increase insulin sensitivity mdpi.comresearchgate.net. The effectiveness of these compounds was influenced by the nature of the substituent at the 4-position of the pyrrolopyridine ring system. This highlights the importance of substitution patterns in modulating the biological activity of this class of molecules.

Blood Glucose Level Reduction Mechanisms

The primary mechanism by which the studied pyrrolo[3,4-c]pyridine derivatives lower blood glucose is through the stimulation of glucose uptake, which in turn enhances insulin sensitivity nih.govmdpi.comresearchgate.net. These compounds were noted to be effective without altering the concentration of circulating insulin, indicating a mechanism of action that improves the body's response to its own insulin.

Compound Class Reported Antidiabetic Activity Mechanism of Action
6-Methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivativesReduction of blood glucose levelsStimulation of glucose uptake in muscle and fat cells, enhancement of insulin sensitivity

Immunomodulatory Activities

Specific immunomodulatory activities of this compound have not been detailed in the available research. However, investigations into other pyrrolopyridine isomers have revealed their potential as immunomodulators. For example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as novel immunomodulators that target Janus kinase 3 (JAK3) sigmaaldrich.com. JAK3 plays a crucial role in signaling pathways that are vital for the function and development of immune cells. The inhibition of JAK3 is a therapeutic strategy for various autoimmune diseases and organ transplant rejection. This suggests that the broader pyrrolopyridine scaffold has the potential to be chemically modified to yield compounds with specific immunomodulatory effects.

Mechanistic Investigations of 4 Fluoro 1h Pyrrolo 3,2 C Pyridine Bioactivity

Target Identification and Validation

Direct biological targets for 4-fluoro-1H-pyrrolo[3,2-c]pyridine have not been identified in the reviewed literature. However, research on related compounds suggests potential areas of interest. For instance, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, including a 4-fluorophenyl variant, have been identified as inhibitors of the colchicine-binding site on tubulin, pointing to tubulin as a potential, though unconfirmed, target for this chemical family. nih.govsemanticscholar.org Another study highlights that derivatives of the core pyrrolo[3,2-c]pyridine structure can act as inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in cancer and inflammatory diseases. nih.gov

Enzyme Inhibition Kinetics and Mechanisms

There is no specific data on the enzyme inhibition kinetics and mechanisms of this compound. Studies on related pyrrolo[3,2-c]pyridine derivatives have shown inhibitory activity against FMS kinase. For example, certain diarylamide and diarylurea derivatives of this scaffold have demonstrated potent inhibition of FMS kinase with IC50 values in the nanomolar range (30 nM to 60 nM for the most potent compounds). nih.gov These findings suggest that the pyrrolo[3,2-c]pyridine core can serve as a basis for developing kinase inhibitors, though the specific contribution of a 4-fluoro substitution is unknown.

Receptor Binding Studies and Affinity Profiling

No receptor binding studies or affinity profiles for this compound are publicly documented. The research on derivatives has primarily focused on enzyme inhibition rather than direct receptor binding assays.

Cellular Pathway Modulation and Signal Transduction Analysis

Without identified targets, the effects of this compound on cellular pathways and signal transduction remain uncharacterized. For derivatives that inhibit tubulin polymerization, the anticipated cellular effect is the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govsemanticscholar.org Indeed, studies on a potent derivative showed that it significantly caused G2/M phase cell cycle arrest in HeLa cells. semanticscholar.org Derivatives targeting FMS kinase would be expected to interfere with signaling pathways that control the proliferation and survival of monocytes and macrophages. nih.gov

Protein-Ligand Interaction Analysis

Molecular modeling studies have been conducted on some bioactive derivatives of 1H-pyrrolo[3,2-c]pyridine. For a derivative designed as a colchicine-binding site inhibitor, molecular docking suggested that it interacts with tubulin through the formation of hydrogen bonds with key amino acid residues such as Thrα179 and Asnβ349. nih.govsemanticscholar.org These computational analyses provide a hypothetical binding mode but are specific to the studied derivative and cannot be directly extrapolated to this compound without dedicated investigation.

Future Directions and Therapeutic Potential

Rational Design of Novel 4-Fluoro-1H-pyrrolo[3,2-c]pyridine Derivatives

The rational design of novel drug candidates based on the this compound core is a cornerstone of its therapeutic exploration. This approach leverages an in-depth understanding of the target protein's three-dimensional structure to design molecules that can bind with high affinity and selectivity. A notable strategy involves using this scaffold to create rigid analogs of known bioactive molecules, thereby locking in a desired conformation for optimal target engagement. nih.gov

One prominent example is the design of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of the colchicine-binding site on tubulin, a critical target in cancer therapy. nih.govacs.org By replacing the flexible cis-olefin bond of molecules like combretastatin A-4 (CA-4) with the rigid 1H-pyrrolo[3,2-c]pyridine scaffold, researchers aim to overcome the issue of isomerization that can lead to a significant decrease in activity. acs.org The introduction of a fluorine atom at the 4-position can further enhance the molecule's properties, including metabolic stability and binding affinity, due to fluorine's unique electronic characteristics. nih.govacs.org

The design process often involves computational modeling to predict the binding interactions between the designed ligands and their biological targets. For instance, molecular docking studies have been instrumental in visualizing how derivatives of this compound can fit into the colchicine-binding pocket of tubulin, forming key hydrogen bonds and hydrophobic interactions that contribute to their potent anti-proliferative activity. acs.org

Development of Structure-Activity and Structure-Property Relationships

The systematic exploration of structure-activity relationships (SAR) and structure-property relationships (SPR) is crucial for optimizing the therapeutic potential of this compound derivatives. SAR studies investigate how modifications to the chemical structure of the molecule affect its biological activity, while SPR studies examine the impact of these changes on physicochemical properties such as solubility, permeability, and metabolic stability.

In the context of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors, SAR studies have revealed key insights. For example, the nature of the substituent at the 6-position of the pyrrolo[3,2-c]pyridine ring has a significant impact on anti-proliferative activity. While derivatives with phenyl or other aryl moieties at this position have shown moderate to weak activity, the introduction of specific substituents on this aryl ring can modulate potency. acs.org

Interestingly, the effect of substituents can vary depending on their electronic properties. The introduction of electron-donating groups, such as methyl (CH3) or methoxy (OCH3), at the para-position of the B-ring (the aryl group at the 6-position) has been shown to increase anti-proliferative activities. acs.org Conversely, the introduction of an electron-withdrawing group like fluorine (F) has also been explored. acs.org

Below is a data table summarizing the in vitro anti-proliferative activity of selected 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.

CompoundB-Ring SubstituentHeLa IC₅₀ (μM)SGC-7901 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
10h 4-methoxyphenyl1.251.361.52
10k 4-ethoxyphenyl1.131.251.41
10l 4-fluorophenyl1.381.521.68
10m 4-chlorophenyl1.631.751.89
10t Indolyl0.120.150.21
Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. acs.org

Furthermore, the prediction of physicochemical properties is an integral part of SPR analysis. For instance, ensuring that novel derivatives conform to guidelines such as Lipinski's rule of five is important for predicting oral bioavailability. acs.org

Exploration of Multi-Targeting Approaches

The complexity of many diseases, particularly cancer, has spurred interest in multi-targeting drugs that can simultaneously modulate multiple signaling pathways. The this compound scaffold is well-suited for the development of such agents due to its versatile chemistry, which allows for the incorporation of various pharmacophores to interact with different biological targets.

One area of exploration is the design of dual-kinase inhibitors. Many cancers are driven by the dysregulation of multiple protein kinases. A single molecule that can inhibit two or more of these kinases could offer a more effective and durable therapeutic response compared to single-target agents. For example, derivatives of the broader pyrrolo[3,2-c]pyridine class have been investigated as inhibitors of FMS kinase (CSF-1R), which is implicated in both cancer and inflammatory disorders. nih.govnih.gov By strategically modifying the this compound core, it may be possible to develop compounds that also inhibit other relevant kinases, such as FLT3, which is often mutated in acute myeloid leukemia.

The development of such multi-target agents requires a careful balance of potency and selectivity to achieve the desired therapeutic effect while minimizing off-target toxicities. Kinome screening, where a compound is tested against a large panel of kinases, is a valuable tool in identifying and optimizing multi-targeting derivatives. nih.gov

Preclinical Development and In Vivo Efficacy Studies

Promising this compound derivatives identified through in vitro screening must undergo rigorous preclinical evaluation to assess their potential for clinical development. This includes studies on their pharmacokinetic properties (absorption, distribution, metabolism, and excretion), as well as their efficacy and safety in animal models of disease.

While specific in vivo data for this compound derivatives is emerging, studies on related pyrrolo-pyridine compounds provide a strong rationale for their preclinical investigation. For instance, a novel pyrrolo-pyridine benzamide derivative has demonstrated promising antitumor efficacy in a lung carcinoma allograft model in mice. bioworld.com At a dose of 20 mg/kg, this compound exhibited a tumor growth inhibition of 64.5%, which was significantly higher than the standard-of-care drug, cabozantinib. bioworld.com Importantly, this efficacy was achieved without obvious signs of toxicity, as evidenced by stable body weight and no apparent damage to major organs. bioworld.com

Such preclinical studies are essential for establishing a compound's therapeutic window and for identifying a potential clinical candidate. The data generated from these studies, including dose-response relationships and biomarker analysis, are critical for the design of future clinical trials.

Combination Therapies Involving this compound Derivatives

To enhance therapeutic efficacy and overcome drug resistance, the combination of targeted therapies with other anticancer agents is a widely adopted strategy. Derivatives of this compound, with their potential to modulate key signaling pathways, are attractive candidates for use in combination regimens.

For example, as tubulin inhibitors, these compounds could be combined with agents that target different aspects of cell division or with DNA-damaging agents. The rationale is that by arresting cells in mitosis, the pyrrolo[3,2-c]pyridine derivative could sensitize them to the effects of other cytotoxic drugs. Furthermore, as kinase inhibitors, they could be used in combination with other targeted therapies to block redundant or compensatory signaling pathways that can lead to resistance.

The design of effective combination therapies requires a deep understanding of the underlying biology of the disease and the mechanisms of action of the individual drugs. Preclinical studies are crucial for identifying synergistic combinations and for optimizing dosing schedules to maximize efficacy and minimize toxicity. While clinical data on combination therapies involving this compound derivatives are not yet available, this remains a promising avenue for future research and development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-1H-pyrrolo[3,2-c]pyridine?

  • Methodological Answer : A common approach involves fluorination of the pyrrolopyridine core using fluorinating agents like Selectfluor®. For example, 4-chloro-1H-pyrrolo[2,3-b]pyridine was fluorinated in a mixture of acetonitrile and ethanol at 70°C, yielding 29% of the fluorinated product after column chromatography (DCM/EA) . Adjusting reaction time and solvent polarity (e.g., DMF or DMSO) may improve yields for related derivatives . Characterization via 1^1H NMR and 19^{19}F NMR is critical to confirm regioselectivity and purity.

Q. How can solubility and stability be optimized for biological assays?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are preferred for dissolution due to the compound’s heteroaromatic structure. For aqueous stability, buffer systems (pH 7.4) with <1% DMSO are recommended. Pre-formulation studies using HPLC (C18 columns, acetonitrile/water gradients) can assess degradation products under varying conditions .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1^1H NMR : Identify aromatic protons (δ 7.2–8.2 ppm) and NH signals (δ ~11.8 ppm, broad) .
  • 19^{19}F NMR : Fluorine signals typically appear at δ -170 to -175 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrrolopyridine core be achieved?

  • Methodological Answer :

  • Electrophilic Substitution : Fluorine directs electrophiles to specific positions. For example, bromination at C5 can be achieved using NBS in DMF at 0°C .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronate esters (e.g., 5-(tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives) enable C–C bond formation under Pd(PPh3_3)4_4 catalysis .

Q. What strategies resolve contradictions in biological activity data for fluorinated pyrrolopyridines?

  • Methodological Answer :

  • Kinase Profiling : Use kinase inhibition assays (e.g., CDK4/6, FGFR) to compare activity across isoforms. For instance, pyrrolo[2,3-b]pyridine derivatives show nanomolar IC50_{50} against FGFR2 but weaker activity against VEGFR .
  • Metabolic Stability Studies : Assess hepatic microsomal clearance to differentiate intrinsic activity from pharmacokinetic effects .

Q. How can computational modeling guide the design of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic effects of substituents on reactivity .
  • Docking Studies : Model interactions with target proteins (e.g., FGFR2’s ATP-binding pocket) using AutoDock Vina. Fluorine’s electronegativity enhances H-bonding with backbone amides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.